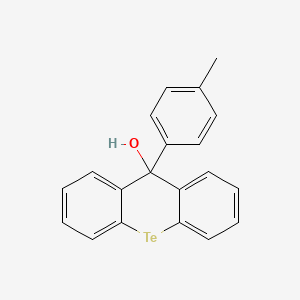
9-(4-Methylphenyl)-9H-telluroxanthen-9-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4-Methylphenyl)-9H-telluroxanthen-9-OL is an organotellurium compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a tellurium atom integrated into a xanthene framework, with a 4-methylphenyl substituent. The presence of tellurium imparts distinct reactivity and properties compared to its sulfur and selenium analogs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Methylphenyl)-9H-telluroxanthen-9-OL typically involves the reaction of 9H-xanthene-9-one with 4-methylphenyl telluride under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the telluroxanthene structure.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
9-(4-Methylphenyl)-9H-telluroxanthen-9-OL undergoes various chemical reactions, including:
Oxidation: The tellurium center can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of the tellurium center can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tellurium atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in protic or aprotic solvents.
Substitution: Nucleophiles like halides or thiols; reactions often conducted in polar solvents under mild conditions.
Major Products Formed
Oxidation: Formation of telluroxides or tellurones.
Reduction: Formation of tellurium-containing alcohols or hydrocarbons.
Substitution: Formation of substituted xanthene derivatives.
Aplicaciones Científicas De Investigación
9-(4-Methylphenyl)-9H-telluroxanthen-9-OL has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other organotellurium compounds. It is also studied for its unique reactivity and potential as a catalyst in organic reactions.
Biology: Investigated for its potential antioxidant properties due to the presence of tellurium, which can mimic the activity of selenium in biological systems.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as tellurium-based semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 9-(4-Methylphenyl)-9H-telluroxanthen-9-OL involves its interaction with biological molecules through redox reactions. The tellurium center can undergo oxidation and reduction, allowing it to participate in electron transfer processes. This redox activity is crucial for its potential antioxidant and therapeutic effects. The compound may target specific enzymes or proteins, modulating their activity and influencing cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
9-(4-Methylphenyl)-9H-xanthen-9-OL: A sulfur analog with similar structural features but different reactivity due to the presence of sulfur instead of tellurium.
9-(4-Methylphenyl)-9H-selenoxanthen-9-OL: A selenium analog that shares some chemical properties with the tellurium compound but exhibits distinct reactivity patterns.
Uniqueness
9-(4-Methylphenyl)-9H-telluroxanthen-9-OL is unique due to the presence of tellurium, which imparts distinct redox properties and reactivity. Compared to its sulfur and selenium analogs, the tellurium compound exhibits enhanced stability and potential for diverse applications in chemistry, biology, and materials science.
Propiedades
Número CAS |
73775-31-2 |
|---|---|
Fórmula molecular |
C20H16OTe |
Peso molecular |
399.9 g/mol |
Nombre IUPAC |
9-(4-methylphenyl)telluroxanthen-9-ol |
InChI |
InChI=1S/C20H16OTe/c1-14-10-12-15(13-11-14)20(21)16-6-2-4-8-18(16)22-19-9-5-3-7-17(19)20/h2-13,21H,1H3 |
Clave InChI |
WTFRUPNSHNNBDN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2(C3=CC=CC=C3[Te]C4=CC=CC=C42)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



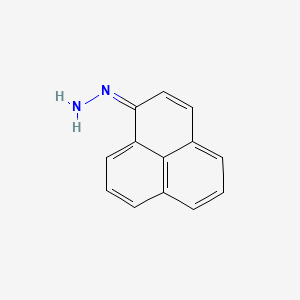

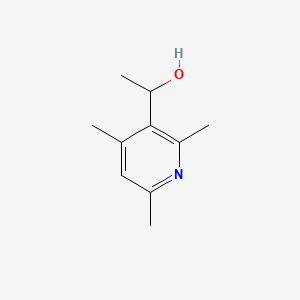
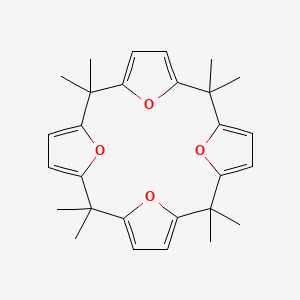





![2-{[(3-Chloroanilino)carbonyl]oxy}propanoic acid](/img/structure/B11959422.png)
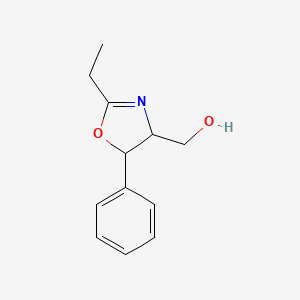
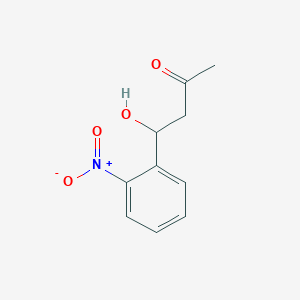
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11959438.png)
